![molecular formula C17H13F3N4O2S2 B2881853 5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 478080-22-7](/img/structure/B2881853.png)
5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a complex organic molecule . It contains several functional groups, including a methoxybenzyl group, an oxadiazol ring, and a thienopyrazole ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a twisted conformation, with a dihedral angle between the 1,3,4-thiadiazole and benzene rings . The methoxy group deviates slightly from the attached benzene ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 471.545 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Computational and Pharmacological Evaluation
A study focused on the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazole derivatives. These compounds were evaluated for their binding against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). They were investigated for their potential in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. The findings suggested that certain derivatives exhibit moderate inhibitory effects across various assays, indicating their potential as therapeutic agents in addressing inflammation, pain, and possibly cancer (M. Faheem, 2018).
Synthesis and Biological Evaluation
Another study reported on the synthesis, spectroscopic characterization, and biological evaluation of Schiff bases tethered 1,2,4-triazole and pyrazole rings. These compounds displayed significant antioxidant and α-glucosidase inhibitory activities, highlighting their potential in the treatment of oxidative stress-related diseases and diabetes. The synthesis approach and the reactive properties of these compounds were explored through DFT calculations and molecular dynamics simulations (R. Pillai et al., 2019).
Antimicrobial and Antitubercular Agents
Several studies have focused on the development of derivatives with antimicrobial and antitubercular properties. One report described the synthesis of novel derivatives showing outstanding in vitro activity against Mycobacterium tuberculosis, suggesting these compounds as potential antituberculosis agents. The specificity and low toxicity of these compounds toward human cell lines further underline their therapeutic potential (Galina Karabanovich et al., 2016). Another study synthesized benzene sulfonamide pyrazole oxadiazole derivatives, evaluating their antimicrobial and antitubercular activity. The findings highlighted certain compounds as good candidates for further development as antimicrobial and antitubercular agents (Ramesh M. Shingare et al., 2022).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to targetGlycogen synthase kinase-3 beta (GSK-3β) . GSK-3β is a key functional protein in cellular processes such as cell division, and it is currently considered to be a potential target for the development of novel therapeutic agents .
Mode of Action
This could result in changes to cellular processes such as cell division, potentially leading to therapeutic effects .
Biochemical Pathways
Given the potential target of gsk-3β, it is plausible that the compound could affect pathways related to cell division and other cellular processes .
Pharmacokinetics
Similar compounds have been synthesized and their structures characterized by various methods
Result of Action
Based on the potential target of gsk-3β, it is plausible that the compound could have effects on cellular processes such as cell division .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2S2/c1-24-15-11(13(23-24)17(18,19)20)7-12(28-15)14-21-22-16(26-14)27-8-9-3-5-10(25-2)6-4-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQUHJRAIQPIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C3=NN=C(O3)SCC4=CC=C(C=C4)OC)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

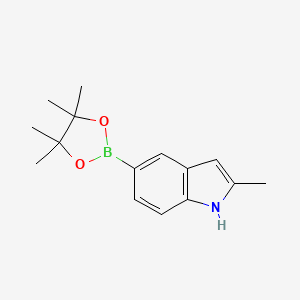


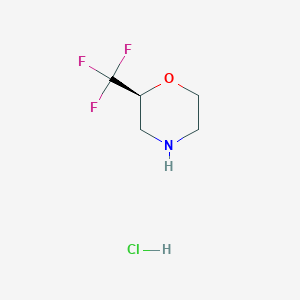

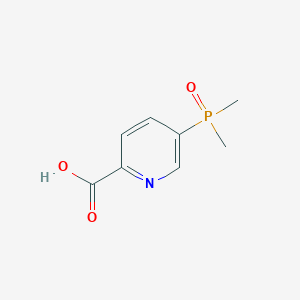
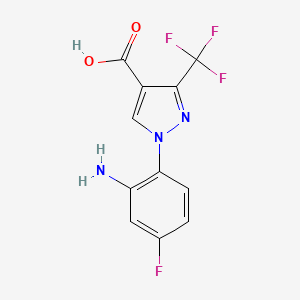
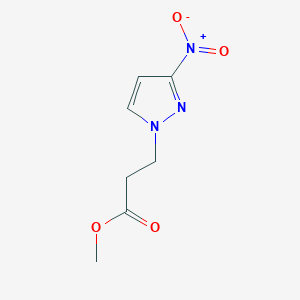
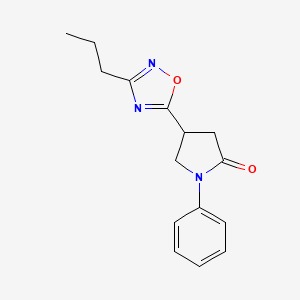
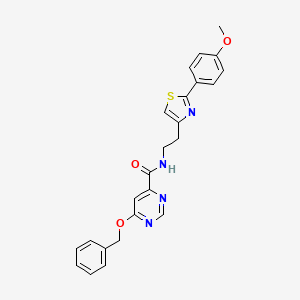

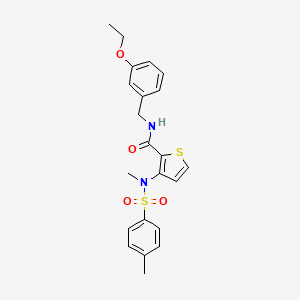
![10-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecanoic acid](/img/structure/B2881792.png)
![8-(3-((4-fluorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2881793.png)